molecular formula C27H31FN2O5 B160984 Sagandipine CAS No. 126294-30-2

Sagandipine

Cat. No.: B160984
CAS No.: 126294-30-2
M. Wt: 482.5 g/mol
InChI Key: BFLVNSZFGLVPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sagandipine is a chemical compound classified under the category of indole alkaloids. It was first isolated from the roots of the plant Polyalthia longifolia, which is commonly found in Southeast Asia. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sagandipine involves multiple steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:

    Formation of the Indole Core: This step involves the cyclization of a suitable precursor to form the indole ring.

    Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure of this compound.

    Final Assembly: The final step involves the coupling of the functionalized indole core with other molecular fragments to complete the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sagandipine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: Sagandipine is used as a precursor in the synthesis of other complex molecules.

    Biology: It has been studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: this compound has shown promise as an antihypertensive agent, making it a potential candidate for the treatment of high blood pressure.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

Sagandipine exerts its effects primarily through its interaction with calcium channels in the cardiovascular system. By blocking these channels, this compound reduces the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism of action is similar to that of other calcium channel blockers, but this compound’s unique structure provides it with distinct pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: Another calcium channel blocker used to treat hypertension and angina.

    Nifedipine: A dihydropyridine calcium channel blocker with similar applications.

    Verapamil: A non-dihydropyridine calcium channel blocker used for various cardiovascular conditions.

Uniqueness of Sagandipine

This compound stands out due to its unique indole alkaloid structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. Unlike other calcium channel blockers, this compound’s structure allows for more targeted interactions with specific molecular pathways, potentially leading to fewer side effects and improved therapeutic outcomes .

Properties

IUPAC Name

3-O-methyl 5-O-[[5-(piperidin-1-ylmethyl)furan-2-yl]methyl] 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN2O5/c1-17-23(26(31)33-3)25(21-9-5-6-10-22(21)28)24(18(2)29-17)27(32)34-16-20-12-11-19(35-20)15-30-13-7-4-8-14-30/h5-6,9-12,25,29H,4,7-8,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLVNSZFGLVPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=C(O2)CN3CCCCC3)C4=CC=CC=C4F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925496
Record name Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126294-30-2
Record name Sagandipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126294302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAGANDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O65J0B72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sagandipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sagandipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sagandipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sagandipine
Reactant of Route 5
Reactant of Route 5
Sagandipine
Reactant of Route 6
Reactant of Route 6
Sagandipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.